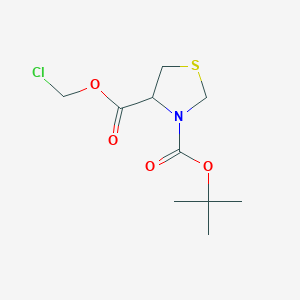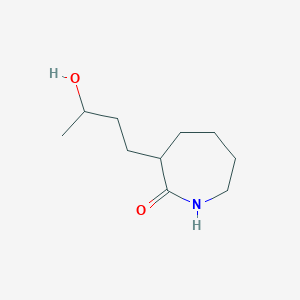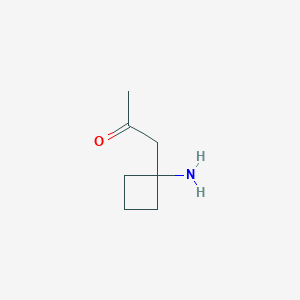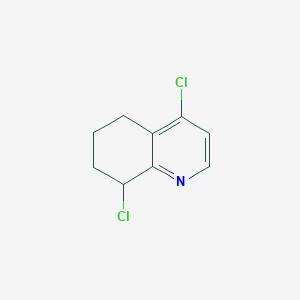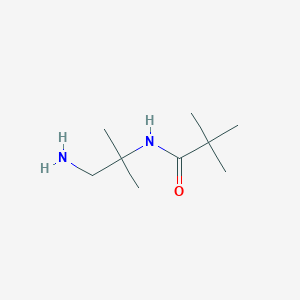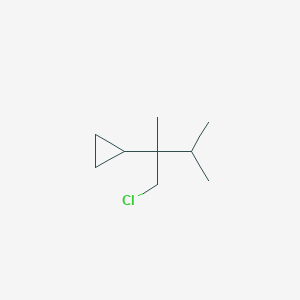
(1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane is an organic compound with the molecular formula C9H17Cl It is a cycloalkane derivative, characterized by a cyclopropane ring substituted with a 1-chloro-2,3-dimethylbutan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of 1-chloro-2,3-dimethylbutane with a cyclopropanating agent such as diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide). The reaction conditions often require a solvent like diethyl ether or dichloromethane and are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: (1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the cyclopropane ring can be achieved using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Aplicaciones Científicas De Investigación
(1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The chlorine atom can also participate in nucleophilic substitution reactions, modifying the activity of target molecules.
Comparación Con Compuestos Similares
Cyclopropane: The simplest cycloalkane, used as an anesthetic and in organic synthesis.
1-Chloro-2,3-dimethylbutane: A precursor in the synthesis of (1-Chloro-2,3-dimethylbutan-2-yl)cyclopropane.
Cyclobutane: Another small cycloalkane with different reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and a chlorine atom. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H17Cl |
|---|---|
Peso molecular |
160.68 g/mol |
Nombre IUPAC |
(1-chloro-2,3-dimethylbutan-2-yl)cyclopropane |
InChI |
InChI=1S/C9H17Cl/c1-7(2)9(3,6-10)8-4-5-8/h7-8H,4-6H2,1-3H3 |
Clave InChI |
PIRVHFXKUPTHLU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(CCl)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


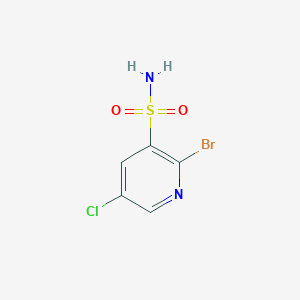
![N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan](/img/structure/B13189245.png)
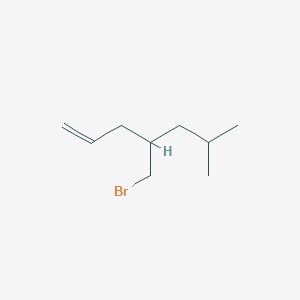
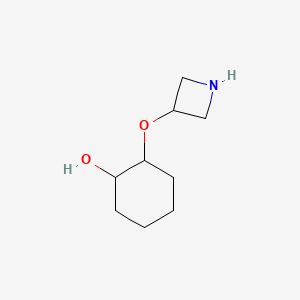

![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B13189263.png)

